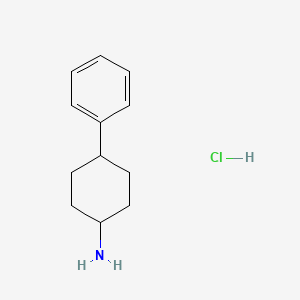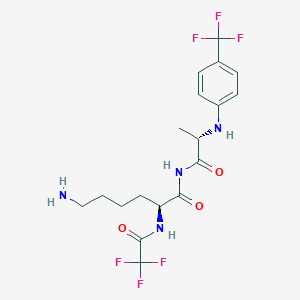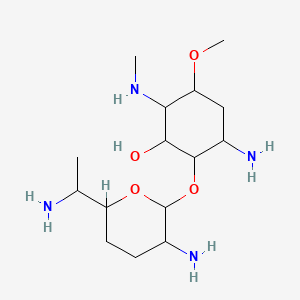
2-Amino-8-methyl-adenosine 5'-monophosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-8-methyl-adenosine 5'-monophosphate is a synthetic polymer derived from adenine, a nucleobase found in DNA and RNA
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of poly(2-amino-8-methyladenylic acid) typically involves the polymerization of 2-amino-8-methyladenine monomers. The process begins with the preparation of the monomer, which is achieved through a series of chemical reactions involving adenine derivatives. The polymerization is then carried out under controlled conditions, often using catalysts to facilitate the reaction and achieve high molecular weight polymers.
Industrial Production Methods: In an industrial setting, the production of poly(2-amino-8-methyladenylic acid) involves large-scale polymerization reactors. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to ensure efficient production. The polymer is then purified and processed into various forms, depending on its intended application.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-8-methyl-adenosine 5'-monophosphate undergoes several types of chemical reactions, including:
Oxidation: The polymer can be oxidized using strong oxidizing agents, leading to the formation of various oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents, which may alter the polymer’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce new functional groups into the polymer chain.
Scientific Research Applications
2-Amino-8-methyl-adenosine 5'-monophosphate has a wide range of applications in scientific research:
Chemistry: The polymer is used as a model compound to study polymerization mechanisms and reaction kinetics.
Biology: It serves as a tool for investigating the interactions between nucleic acids and proteins, as well as the effects of chemical modifications on DNA and RNA.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component of biocompatible materials.
Industry: The polymer’s unique properties make it suitable for use in various industrial applications, including the development of advanced materials and coatings.
Mechanism of Action
2-Amino-8-methyl-adenosine 5'-monophosphate can be compared to other adenine-based polymers, such as poly(adenylic acid) and poly(2-aminoadenylic acid). While these compounds share some structural similarities, poly(2-amino-8-methyladenylic acid) is unique due to the presence of the methyl group at the 8-position. This modification can significantly alter the polymer’s properties and interactions with other molecules, making it a distinct and valuable compound for research and industrial applications.
Comparison with Similar Compounds
- Poly(adenylic acid)
- Poly(2-aminoadenylic acid)
- Poly(8-methyladenylic acid)
Properties
CAS No. |
97374-44-2 |
|---|---|
Molecular Formula |
C11H17N6O7P |
Molecular Weight |
376.26 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-(2,6-diamino-8-methylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C11H17N6O7P/c1-3-14-5-8(12)15-11(13)16-9(5)17(3)10-7(19)6(18)4(24-10)2-23-25(20,21)22/h4,6-7,10,18-19H,2H2,1H3,(H2,20,21,22)(H4,12,13,15,16)/t4-,6-,7-,10-/m1/s1 |
InChI Key |
LRLFIIIFUGHXLL-KQYNXXCUSA-N |
SMILES |
CC1=NC2=C(N=C(N=C2N1C3C(C(C(O3)COP(=O)(O)O)O)O)N)N |
Isomeric SMILES |
CC1=NC2=C(N=C(N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N)N |
Canonical SMILES |
CC1=NC2=C(N=C(N=C2N1C3C(C(C(O3)COP(=O)(O)O)O)O)N)N |
Synonyms |
poly(2-amino-8-methyladenylic acid) poly-AMAA |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-(Hydroxymethyl)-1,7-dimethyl-4-propan-2-ylbicyclo[3.2.1]oct-6-ene-6-carbaldehyde](/img/structure/B1201029.png)
![(3R,5R)-4-[3,4-dihydroxy-5-(3,4,5-trihydroxybenzoyl)oxybenzoyl]oxy-1-hydroxy-3,5-bis[(3,4,5-trihydroxybenzoyl)oxy]cyclohexane-1-carboxylic acid](/img/structure/B1201030.png)
![4-[9-[(2R)-5-[(1S,4S)-4-(6-decyl-5-hydroxyoxan-2-yl)-1,4-dihydroxybutyl]oxolan-2-yl]-2-hydroxynonyl]-2-methyl-2H-furan-5-one](/img/structure/B1201032.png)



![5-[2-(3,5,5,8,8-Pentamethyl-6,7-dihydronaphthalen-2-yl)prop-1-enyl]thiophene-3-carboxylic acid](/img/structure/B1201041.png)





![3-[O-Phosphonopyridoxyl]--amino-benzoic acid](/img/structure/B1201049.png)

